N,N-Dibutyltryptamine

Description

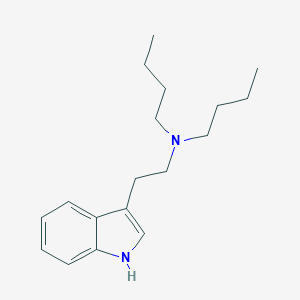

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-N-[2-(1H-indol-3-yl)ethyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2/c1-3-5-12-20(13-6-4-2)14-11-16-15-19-18-10-8-7-9-17(16)18/h7-10,15,19H,3-6,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLJUZWFWYEQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166255 | |

| Record name | N,N-Dibutyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15741-77-2 | |

| Record name | N,N-Dibutyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15741-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015741772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dibutyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBUTYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFE8WT8WCW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Characterization of N,n Dibutyltryptamine

Synthetic Pathways for N,N-Dibutyltryptamine

The synthesis of this compound can be achieved through several routes, primarily involving the modification of a precursor molecule such as tryptamine (B22526) or indole (B1671886).

N-Alkylation Approaches Utilizing Tryptamine Precursors

A direct method for synthesizing N,N-dialkylated tryptamines is through the N-alkylation of the primary amine group of a tryptamine precursor. maps.org One common strategy is reductive amination. This process involves the reaction of tryptamine with an appropriate aldehyde or ketone, in this case, butanal (butyraldehyde), to form an intermediate imine or enamine, which is then reduced to the final amine. For the synthesis of N,N-dimethyltryptamine (DMT), this has been accomplished using formaldehyde (B43269) with a reducing agent like sodium cyanoborohydride. wikipedia.orgnih.govresearchgate.net This general principle can be extended to produce DBT by using two equivalents of butanal.

Another advanced N-alkylation method employs alcohols as the alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" catalytic cycle. nih.gov This clean and efficient method uses an iridium catalyst to temporarily borrow hydrogen from the alcohol, allowing it to react with the amine, and then returns the hydrogen to complete the reaction. This approach avoids the need for pre-activating the alkylating agent and typically produces water as the only byproduct. nih.gov

Synthesis via Indole-3-Glyoxylyl Chloride Intermediates

A widely utilized and effective method for preparing N,N-dialkyltryptamines, including DBT, proceeds through an indole-3-glyoxylyl chloride intermediate. biomolther.orgnih.gov This two-step synthesis begins with the reaction of indole with oxalyl chloride to form indole-3-glyoxylyl chloride. wikipedia.org This highly reactive intermediate is then treated with a secondary amine, in this case, N,N-dibutylamine. biomolther.orgnih.gov The reaction yields an indole-3-(N,N-dibutyl)glyoxylamide.

In the final step, the resulting glyoxylamide intermediate is reduced to form this compound. A powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is typically used to reduce both the amide and the ketone functionalities of the glyoxylamide. biomolther.orgnih.govresearchgate.net The final product is often converted to a hydrochloride salt by treatment with HCl for easier handling and purification. biomolther.orgnih.gov

Exploration of Other Precursor Reactant Systems

Beyond direct tryptamine alkylation, other reactant systems can be employed to generate the tryptamine backbone. One such method starts with the amino acid tryptophan. researchgate.net Through thermolytic decarboxylation, often facilitated by high-boiling solvents and ketone catalysts, tryptophan can be converted to tryptamine, which then serves as the precursor for subsequent N-alkylation to DBT. researchgate.netresearchgate.net

Analytical Chemistry Techniques for Identification and Purity Assessment

The characterization of synthetic products like this compound is crucial to confirm its identity and assess its purity. Chromatographic techniques are central to this process.

Chromatographic Separation Methods

Chromatography separates components of a mixture for identification and quantification. Due to the chemical nature of tryptamines, both gas and liquid chromatography are effective analytical tools. maps.org

Gas chromatography is a robust technique for the analysis of volatile and thermally stable compounds like this compound. maps.org Tryptamine derivatives can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on mass spectra and retention times. maps.orgresearchgate.net

A comparative study of nine different tryptamines, including DBT, evaluated the effectiveness of GC, High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE). nih.govresearchgate.net In this study, the migration time for DBT using GC was within a range of 11 to 15 minutes. The order of migration for a series of N,N-dialkylated tryptamines (DMT, DET, DPT, and DBT) was found to follow their molecular weight. researchgate.netnih.govresearchgate.net The limit of detection for DBT using GC-MS was determined to be between 0.5 to 15 µg/mL. nih.govresearchgate.net

| Compound | Abbreviation | Migration Time Range (min) | Limit of Detection (GC/MS, µg/mL) |

|---|---|---|---|

| N,N-Dimethyltryptamine | DMT | 11-15 | 0.5-15 |

| N,N-Diethyltryptamine | DET | 11-15 | 0.5-15 |

| N,N-Dipropyltryptamine | DPT | 11-15 | 0.5-15 |

| This compound | DBT | 11-15 | 0.5-15 |

| alpha-Methyltryptamine | AMT | 11-15 | 0.5-15 |

| 5-Methoxy-alpha-methyltryptamine | 5-MeO-AMT | 11-15 | 0.5-15 |

| N,N-Diisopropyltryptamine | DIPT | 11-15 | 0.5-15 |

| 5-Methoxy-N,N-dimethyltryptamine | 5-MeO-DMT | 11-15 | 0.5-15 |

| 5-Methoxy-N,N-diisopropyltryptamine | 5-MeO-DIPT | 11-15 | 0.5-15 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the separation and quantification of tryptamine derivatives, including this compound (DBT). Studies have demonstrated the utility of reversed-phase HPLC for the analysis of various tryptamines. maps.orgnih.gov In a comparative study of nine different tryptamines, HPLC was one of the methods evaluated for its sensitivity and selectivity. nih.govresearchgate.net

For these nine tryptamines, which included DBT, the limit of detection using an LC/UV-absorption method was found to be in the range of 0.3 to 1.0 µg/mL. nih.govresearchgate.net The migration times for these compounds in the HPLC system ranged from 8 to 23 minutes. nih.govresearchgate.net This demonstrates the capability of HPLC to effectively separate complex mixtures of tryptamine analogues. The order of migration for N,N-dimethyltryptamine (DMT), N,N-diethyltryptamine (DET), N,N-dipropyltryptamine (DPT), and this compound (DBT) was observed to follow their molecular weight. nih.govresearchgate.net

Table 1: HPLC Analysis of Tryptamines

| Analyte | Limit of Detection (LC/UV-absorption) | Migration Time Range |

|---|---|---|

| Nine Tryptamines (including DBT) | 0.3 - 1.0 µg/mL | 8 - 23 min |

Capillary Electrophoresis (CE), including Micellar Electrokinetic Capillary Chromatography (MEKC)

Capillary Electrophoresis (CE) and its variant, Micellar Electrokinetic Capillary Chromatography (MEKC), are powerful separation techniques that have been applied to the analysis of tryptamines. nih.govresearchgate.netwikipedia.org CE separates analytes based on their ionic mobility in an electric field, while MEKC incorporates micelles into the buffer solution to enable the separation of neutral molecules and to enhance the separation of charged ones. wikipedia.org

A study comparing different separation methods for nine tryptamines, including this compound (DBT), highlighted the effectiveness of CE and MEKC. nih.govresearchgate.net Using a standard Capillary Zone Electrophoresis (CZE) method with UV-absorption detection, the limit of detection for the tryptamines was determined to be between 0.5 and 1.0 µg/mL. nih.govresearchgate.net However, a significant improvement in sensitivity was achieved by employing a sweeping-MEKC method, which lowered the limit of detection dramatically to the range of 2 to 10 ng/mL. nih.govresearchgate.net The migration times for the nine standards in the sweeping-MEKC system were between 20 and 26 minutes. nih.govresearchgate.net

The order in which the tryptamines migrated could be influenced by the separation conditions. nih.govresearchgate.net Specifically, for N,N-dimethyltryptamine (DMT), N,N-diethyltryptamine (DET), N,N-dipropyltryptamine (DPT), and this compound (DBT), the migration order was consistent with their molecular weights. nih.govresearchgate.net

Table 2: Capillary Electrophoresis Analysis of Tryptamines

| Method | Limit of Detection (S/N=3) | Migration Time Range |

|---|---|---|

| CZE/UV-absorption | 0.5 - 1.0 µg/mL | Not specified |

| Sweeping-MEKC | 2 - 10 ng/mL | 20 - 26 min |

Spectrometric Characterization Techniques

Mass Spectrometry (MS)

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and identification of organic molecules, including this compound (DBT). Various ionization techniques can be coupled with mass spectrometry to analyze tryptamines. nih.govmdpi.com

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons, typically at 70 eV. creative-proteomics.comuni-saarland.de This process often leads to extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used as a "fingerprint" for identification. creative-proteomics.comuni-saarland.de For many amine-containing psychoactive molecules, including tryptamines, the N–Cα and Cα–Cβ bonds are prone to cleavage, which can make it challenging to observe the molecular ion. nih.govacs.org This can complicate the determination of the molecular weight of the analyte. nih.govkyushu-u.ac.jp

In the context of tryptamines, EI-MS is often used in conjunction with gas chromatography (GC-MS). mdpi.com While EI-MS is a powerful tool for structural elucidation due to the detailed fragmentation patterns it produces, the low abundance or absence of the molecular ion can be a limitation. nih.govacs.orgchemrxiv.org

Electrospray Ionization Triple Quadrupole Mass Spectrometry (ESI-TQ-MS-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and large molecules. tandfonline.com When coupled with a triple quadrupole (TQ) mass spectrometer, it allows for highly sensitive and selective analysis through tandem mass spectrometry (MS/MS). nih.gov In this setup, the first quadrupole (Q1) can be used to select a specific ion (the precursor ion), which is then fragmented in the second quadrupole (q2, the collision cell). The resulting fragment ions (product ions) are then analyzed in the third quadrupole (Q3). d-nb.info

This technique, often referred to as ESI-MS/MS, has been utilized in the characterization of synthetic routes to N,N-dialkylated tryptamines. caymanchem.com The use of in-source fragmentation in conjunction with ESI-TQ-MS/MS can provide even more detailed structural information, simulating an MS³ experiment and allowing for the unambiguous assignment of fragment ions. d-nb.info This approach offers both high sensitivity and selectivity, making it valuable for the detailed characterization of compounds like this compound. d-nb.info

Femtosecond Laser Ionization Mass Spectrometry (fs-LIMS)

Femtosecond Laser Ionization Mass Spectrometry (fs-LIMS) is an advanced analytical technique that has shown significant promise for the analysis of amine-related psychoactive substances, including tryptamines. nih.govacs.orgkyushu-u.ac.jp This method utilizes ultrashort laser pulses to ionize molecules, which can be a much softer ionization method compared to traditional Electron Ionization (EI). nih.govacs.org

A key advantage of fs-LIMS is its ability to clearly observe the molecular ion, which is often difficult in EI-MS for this class of compounds. nih.govacs.orgkyushu-u.ac.jp By carefully tuning the laser wavelength, the excess energy remaining in the molecular ion can be minimized, which suppresses fragmentation. nih.govacs.org This makes fs-LIMS a superior technique for determining the molecular weight of the analyte. nih.govacs.orgkyushu-u.ac.jp Studies have shown that for various amine-containing compounds, fs-LIMS provides a dominant molecular ion peak, in stark contrast to EI-MS where fragment ions are the major species observed. nih.govacs.orgkyushu-u.ac.jp This makes fs-LIMS a potentially powerful tool for the identification of a wide range of amine-related compounds. nih.govacs.org

Table 3: Comparison of Ionization Techniques for Amine-Related Psychoactive Substances

| Technique | Key Feature | Advantage for Tryptamine Analysis |

|---|---|---|

| EI-MS | High fragmentation | Provides characteristic "fingerprint" for identification |

| ESI-TQ-MS/MS | Soft ionization, high selectivity | Enables sensitive detection and detailed structural analysis |

| fs-LIMS | Soft ionization, tunable | Minimizes fragmentation, allowing for clear observation of the molecular ion |

Chemical Compound Information

Table 4: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | DBT |

| This compound hydrochloride | DBT HCl |

| N,N-dimethyltryptamine | DMT |

| N,N-diethyltryptamine | DET |

| N,N-dipropyltryptamine | DPT |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of chemical compounds. For this compound (DBT), NMR provides definitive information on the arrangement of atoms within the molecule. Studies have reported detailed ¹H and ¹³C NMR data for the hydrochloride salt of DBT, confirming its molecular structure. cerilliant.com

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. In a study synthesizing and characterizing novel tryptamine analogs, the ¹H NMR spectrum of this compound hydrochloride (DBT HCl) was recorded in deuterium (B1214612) oxide (D₂O) on a 400 MHz spectrometer. cerilliant.com The chemical shifts (δ) are reported in parts per million (ppm) and reveal characteristic signals for the indole ring protons and the two butyl chains attached to the nitrogen atom. cerilliant.com

The ¹³C NMR spectrum offers insight into the carbon skeleton of the molecule. The analysis of DBT HCl was performed in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at 100 MHz. cerilliant.com The spectrum shows distinct peaks for each carbon atom, from the aromatic carbons of the indole nucleus to the aliphatic carbons of the butyl groups. cerilliant.com This data is crucial for confirming the identity and purity of synthesized DBT. shulginresearch.netnih.gov The comprehensive NMR data serves as a critical reference for the identification of this compound in forensic and clinical analysis. nih.gov

Below are the detailed ¹H and ¹³C NMR spectral data for this compound Hydrochloride. cerilliant.com

¹H NMR Data (400 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.58 | d | 7.7 | 1H | Indole Ring H |

| 7.45 | d | 7.9 | 1H | Indole Ring H |

| 7.26–7.17 | m | 2H | Indole Ring H | |

| 7.12 | t | 6.7 | 1H | Indole Ring H |

| 3.38 | t | 7.0 | 2H | Ethyl Side Chain CH₂ |

| 3.13 | t | 7.0 | 2H | Ethyl Side Chain CH₂ |

| 3.04–3.16 | m | 4H | N-Butyl CH₂ | |

| 1.48–1.60 | m | 4H | N-Butyl CH₂ | |

| 1.17–1.31 | m | 4H | N-Butyl CH₂ |

¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 136.68 | Indole C |

| 127.17 | Indole C |

| 123.77 | Indole C |

| 121.66 | Indole C |

| 118.94 | Indole C |

| 118.72 | Indole C |

| 112.01 | Indole C |

| 109.75 | Indole C |

| 52.59 | Ethyl Side Chain C |

| 51.80 (2C) | N-Butyl C |

| 25.29 (2C) | N-Butyl C |

| 19.97 (2C) | N-Butyl C |

| 19.87 | Ethyl Side Chain C |

Ultraviolet (UV) Absorbance and Laser-Induced Fluorescence Detection

Ultraviolet (UV) Absorbance

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds containing chromophores. The indole nucleus present in tryptamines, including this compound, acts as a strong chromophore. Tryptamine and its derivatives typically exhibit characteristic UV absorption maxima. sielc.com Generally, tryptamines show two main absorption bands, one around 220 nm and another more complex band in the region of 270-290 nm. sielc.com For instance, the closely related compound 5-methoxy-N,N-Dibutyltryptamine (5-MeO-DBT) displays absorption maxima (λmax) at 225 nm and 280 nm. caymanchem.comcaymanchem.com While specific high-resolution spectral data for DBT is not widely published, its UV absorbance profile is expected to be very similar to other N,N-dialkylated tryptamines, with a primary absorption peak around 280 nm, making UV detection a viable method for its quantification in analytical techniques like High-Performance Liquid Chromatography (HPLC). maps.orgnih.gov

Laser-Induced Fluorescence Detection

Laser-Induced Fluorescence (LIF) is a highly sensitive detection method that can be coupled with separation techniques like capillary electrophoresis. maps.org The principle involves exciting a fluorescent molecule with a laser at a specific wavelength and detecting the emitted light. The intrinsic fluorescence of the indole ring makes tryptamine derivatives suitable candidates for LIF detection. This technique offers significantly lower limits of detection compared to standard UV absorbance methods. maps.org

While specific studies focusing solely on the LIF detection of this compound are not prevalent in the reviewed literature, the methodology has been successfully applied to the analysis of various tryptamine derivatives. psu.edu The application of LIF can enhance the sensitivity of detection, which is particularly valuable in forensic and clinical settings where sample quantities may be minimal. The potential for using LIF in the analysis of DBT is high, given the known fluorescent properties of the tryptamine scaffold. acs.org

Reference Standard Applications in Analytical Chemistry

This compound serves as an important analytical reference standard in forensic and clinical chemistry. caymanchem.combio-goods.com The synthesis and characterization of such standards are crucial for the unambiguous identification of new psychoactive substances (NPS) encountered in seized materials or biological samples. shulginresearch.netresearchgate.net The availability of a well-characterized standard of DBT allows laboratories to develop and validate analytical methods for its detection and quantification.

DBT has been included as a model compound in various comparative studies of analytical techniques for tryptamine derivatives. nih.govresearchgate.net These studies often utilize methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to differentiate between a range of structurally similar tryptamines. nih.govresearchgate.net The inclusion of DBT in these panels helps to establish its chromatographic retention time and mass spectral fragmentation patterns, which are essential for its identification in complex mixtures. nih.gov For instance, in the development of separation methods like micellar electrokinetic chromatography (MEKC), DBT was one of nine tryptamines used to optimize and validate the technique for forensic applications. nih.gov The data generated from these studies using pure reference standards like DBT are vital for building spectral libraries that assist in the rapid screening and confirmation of tryptamines in forensic casework. nih.govmaps.org

Structure Activity Relationships Sar of N,n Dibutyltryptamine and Its Analogs

Core Tryptamine (B22526) Scaffold and N,N-Dibutyl Substituents

The fundamental structure of all tryptamines, including N,N-Dibutyltryptamine (DBT), consists of an indole (B1671886) ring connected to an amino group by a two-carbon (ethyl) sidechain. wikipedia.org This core scaffold is the foundational element for interaction with serotonin (B10506) receptors. nih.gov The nature of the substituents on the terminal nitrogen atom of the ethylamine (B1201723) sidechain plays a critical role in modulating the compound's pharmacological profile. nih.govscience.gov

In DBT, two butyl groups are attached to this nitrogen atom. nih.govbiomolther.org The size and lipophilicity of these N,N-dialkyl groups are key determinants of receptor affinity and selectivity. The progressive increase in the length of the N-alkyl chains from methyl (DMT) to butyl (DBT) has a significant impact on how the molecule interacts with its target receptors. While shorter-chain homologs like DMT and DET are potent hallucinogens, the activity appears to diminish with longer chains. wikipedia.org DBT is reported to produce only slight perceptual disturbances, and its longer-chain homolog, N,N-dihexyltryptamine (DHT), is inactive at similar doses in humans. wikipedia.org This suggests an optimal length for the N-alkyl chains for potent activity at specific serotonin receptors, with the butyl groups in DBT possibly exceeding this optimal size, leading to reduced efficacy.

Influence of Indole Ring Modifications on Receptor Interaction

Substitution at the 4-position of the indole ring has a pronounced effect on receptor binding, particularly regarding selectivity between different serotonin receptor subtypes. researchgate.net For instance, the addition of a hydroxyl (-OH) or acetoxy (-OAc) group at this position is a common modification seen in many psychoactive tryptamines. ljmu.ac.ukljmu.ac.uk Studies on various N,N-dialkyltryptamines show that 4-substituted compounds often exhibit high selectivity for 5-HT2A receptors over 5-HT1A and 5-HT2C receptors. researchgate.net

While direct data on 4-substituted DBT is limited, extensive research on analogs like 4-hydroxy-N,N-dimethyltryptamine (psilocin) and 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) provides valuable insights. ljmu.ac.ukljmu.ac.ukacs.org These studies consistently demonstrate that 4-substituted tryptamines act as agonists at 5-HT2 receptors. ljmu.ac.uk The addition of a 4-hydroxy group, for example, generally maintains or enhances affinity for the 5-HT2A receptor. wisc.edu However, compared to their 5-substituted isomers, 4-hydroxy derivatives tend to have a significantly lower affinity for 5-HT1A receptors. researchgate.net This differential affinity underscores the importance of the substitution position in fine-tuning a compound's receptor interaction profile.

Substitution at the 5-position of the indole ring significantly influences receptor affinity, often in a different manner than 4-position substitutions. researchgate.net Adding an electron-donating group, such as a methoxy (B1213986) (-OCH3) group, at the 5-position generally leads to enhanced affinity for serotonin receptors. nih.gov Specifically, 5-substituted tryptamines tend to exhibit high affinity for 5-HT1A receptors. researchgate.net

A notable example is 5-Methoxy-N,N-dibutyltryptamine (5-MeO-DBT). researchgate.net Research comparing various 5-substituted tryptamines has shown that they maintain high affinity for 5-HT1A receptors while having a range of affinities for 5-HT2A receptors and low affinity for 5-HT2C receptors. researchgate.net This profile results in compounds that are selective for 5-HT2A receptors over 5-HT2C, but not necessarily over 5-HT1A. researchgate.net The presence of the 5-methoxy group is a key feature in many psychoactive tryptamines, and its inclusion in the DBT structure would be expected to modulate its receptor binding profile significantly, likely increasing its affinity for both 5-HT1A and 5-HT2A receptors compared to the unsubstituted DBT. nih.govevitachem.com

The addition of alkyl or halogen substituents to the indole ring can also modulate receptor affinity. researchgate.net The position and nature of these groups are critical. For example, in a study of phenethylamine (B48288) derivatives, which share structural similarities with tryptamines, alkyl or halogen groups at the para position of the phenyl ring were found to have a positive effect on binding affinity. researchgate.netbiomolther.org

In the context of tryptamines, substitutions can have mixed effects. researchgate.net For instance, adding a methyl group at the 2-position of 5-MeO-DALT (a diallyl analog) was found to reduce its affinity for most serotonin binding sites, including 5-HT1A and 5-HT2A receptors. researchgate.net Halogen substitutions also alter affinity. A study on 5-substituted N,N-diallyltryptamines (DALT) showed that a 5-fluoro substituent increased potency, while a 5-bromo substituent decreased it compared to unsubstituted DALT. nih.gov Similarly, for 1,3,5-triazine (B166579) derivatives with a tryptamine moiety, a fluorine atom at position 5 resulted in the highest affinity for the 5-HT7 receptor, followed by bromine and then chlorine. mdpi.com These findings suggest that both the type of halogen and its position are crucial variables in determining receptor interaction.

Effects of N-Alkylation Chain Length and Branching on Activity

The size and structure of the alkyl groups on the amine nitrogen are paramount in determining the pharmacological activity of N,N-disubstituted tryptamines. science.gov Lengthening or branching these chains can lead to significant changes in receptor binding and functional efficacy. ljmu.ac.uk

A systematic comparison of the N,N-dialkyltryptamine series reveals a clear trend related to the length of the alkyl chains. The series includes N,N-dimethyltryptamine (DMT), N,N-diethyltryptamine (DET), N,N-dipropyltryptamine (DPT), and this compound (DBT). wikipedia.orgscience.gov

DMT, DET, and DPT are all recognized as effective hallucinogens. wikipedia.orgwikipedia.org However, as the alkyl chains extend to butyl groups in DBT, a marked decrease in psychoactive potency is observed, with reports indicating only slight perceptual effects. wikipedia.org This trend continues with N,N-dihexyltryptamine (DHT), which is reported to be inactive in humans at similar doses. wikipedia.org This suggests that while some bulk on the nitrogen atom is tolerated and can even enhance affinity at certain receptors, there is a dimensional limit. The larger butyl groups of DBT may introduce steric hindrance at the receptor binding pocket, preventing an optimal conformational fit required for potent agonist activity.

Table 1: Comparison of N,N-Dialkyltryptamine Homologs This table provides a summary of the effects of increasing N-alkyl chain length on the reported activity of several tryptamine derivatives.

| Compound Name | Abbreviation | N-Alkyl Groups | Reported Psychoactive Effects in Humans |

|---|---|---|---|

| N,N-Dimethyltryptamine | DMT | Two Methyl | Strong, short-acting hallucinogen wikipedia.orgpsu.edu |

| N,N-Diethyltryptamine | DET | Two Ethyl | Hallucinogen, similar to DMT wikipedia.orgpsu.edu |

| N,N-Dipropyltryptamine | DPT | Two Propyl | Hallucinogen wikipedia.orgwikipedia.org |

| This compound | DBT | Two Butyl | Slight perceptual disturbances wikipedia.orgpsu.edu |

| N,N-Dihexyltryptamine | DHT | Two Hexyl | Inactive at tested doses wikipedia.org |

Role of Symmetrical vs. Unsymmetrical N-Substitution

The substitution pattern on the terminal amino group of the tryptamine scaffold is a key factor in modulating receptor affinity and selectivity. Substitutions can be symmetrical, where both alkyl groups are identical (e.g., N,N-dimethyl or N,N-dibutyl), or unsymmetrical, featuring two different alkyl groups (e.g., N-methyl-N-isopropyl).

Systematic investigations into the SAR of 4-substituted tryptamines have provided valuable insights applicable to the broader class of N,N-dialkyltryptamines. nih.govresearchgate.net A 2020 study involving a series of 17 tryptamines with varied symmetrical and asymmetrical N,N-dialkyl groups demonstrated how the size and configuration of these substituents influence activity at serotonin 5-HT2 receptor subtypes. nih.govresearchgate.net The findings indicate that while many N,N-dialkyltryptamines show similar potencies at 5-HT2A and 5-HT2B receptors, activity at the 5-HT2C receptor is more sensitive to steric bulk. nih.govresearchgate.netljmu.ac.uk Tryptamines with larger, bulkier N-alkyl groups tend to exhibit lower potency at 5-HT2C receptors. nih.govresearchgate.net For instance, analogs like 4-HO-DPT (symmetrical N,N-dipropyl) and 4-HO-DIPT (symmetrical N,N-diisopropyl) show significantly more selectivity for the 5-HT2A receptor over the 5-HT2C receptor. ljmu.ac.uk This suggests that the geometry and size of the space around the nitrogen atom, whether derived from symmetrical or unsymmetrical substituents, play a crucial role in determining the interaction with specific receptor subtypes.

While ten isomers of DBT are theoretically possible with unsymmetrical substitution, these compounds, such as N-isobutyl-N-sec-butyltryptamine (IBSBT) or N-butyl-N-tert-butyltryptamine (BTBT), have not been synthesized or pharmacologically evaluated. wikipedia.org Therefore, the current understanding of symmetrical versus unsymmetrical substitution largely relies on data from related tryptamine analogs.

| Compound (4-Hydroxy Analogs) | N-Substitution Pattern | Symmetry | h5-HT2A EC50 (nM) | h5-HT2C EC50 (nM) |

|---|---|---|---|---|

| 4-HO-DMT (Psilocin) | N,N-dimethyl | Symmetrical | 39.1 | 165 |

| 4-HO-MET | N-methyl-N-ethyl | Unsymmetrical | 45.8 | 255 |

| 4-HO-DPT | N,N-dipropyl | Symmetrical | 26.1 | 3360 |

| 4-HO-MIPT | N-methyl-N-isopropyl | Unsymmetrical | 44.9 | 1680 |

Specificity of n-Butyl Substitution Compared to Isobutyl, sec-Butyl, and tert-Butyl Isomers

The n-butyl group is a four-carbon alkyl substituent with a linear chain. wikipedia.org Its structural isomers—isobutyl, sec-butyl, and tert-butyl—feature the same number of carbon atoms but differ in their branching structure, which imparts distinct steric properties.

The specific isomerism of the butyl groups in this compound has a profound impact on its activity. Of the four possible symmetrical isomers, only the n-butyl (DBT) and the isobutyl (DIBT) analogs were synthesized and documented by Alexander Shulgin. wikipedia.org Crucially, only DBT, the n-butyl variant, is reported to be active in humans. wikipedia.org The sec-butyl (DSBT) and tert-butyl (DTBT) isomers were not synthesized by Shulgin and remain untested. wikipedia.org

This specificity is attributed to steric hindrance. The linear conformation of the n-butyl chains in DBT appears to be tolerated by the receptor binding pocket. However, the increasing structural bulk from the branched isomers likely impedes an optimal fit. The isobutyl group introduces a branch at the second carbon, sec-butyl has the attachment point at a secondary carbon, and the tert-butyl group is exceptionally bulky with three methyl groups attached to the alpha-carbon. This increasing steric hindrance is thought to prevent the molecule from binding effectively to the target receptor. nih.gov This principle aligns with broader SAR findings in tryptamines, where excessively bulky substituents on the nitrogen atom are often detrimental to activity. ljmu.ac.uknih.govwikipedia.org For example, studies on norpsilocin analogues showed that while N-propyl and N-isopropyl groups conferred activity, the much bulkier N-tert-butyl group did not elicit psychedelic-like effects in mice. nih.gov

| Compound Name | Abbreviation | Butyl Isomer Structure | Status |

|---|---|---|---|

| N,N-di-n-butyltryptamine | DBT | −CH₂−CH₂−CH₂−CH₃ | Synthesized, reported to be active in humans. wikipedia.org |

| N,N-diisobutyltryptamine | DIBT | −CH₂−CH(CH₃)₂ | Synthesized, but not tested in humans. wikipedia.orgwikipedia.org |

| N,N-di-sec-butyltryptamine | DSBT | −CH(CH₃)−CH₂−CH₃ | Not synthesized or tested by Shulgin. wikipedia.org |

| N,N-di-tert-butyltryptamine | DTBT | −C(CH₃)₃ | Not synthesized or tested by Shulgin. wikipedia.org |

Computational and Predictive Models for Structure-Activity Profiling

Computational chemistry provides powerful tools for predicting how a molecule's structure relates to its biological activity, a field known as Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govnih.govjournaljpri.comacs.org These in silico methods are instrumental in rational drug design and in understanding the pharmacology of compounds like this compound. nih.gov

Several QSAR approaches have been applied to tryptamine derivatives to build predictive models for their receptor binding affinities. nih.govnih.gov These models use calculated molecular descriptors (e.g., electronic properties, shape, size, and connectivity) to generate mathematical equations that correlate these features with biological activity. nih.govjournaljpri.com

Holographic QSAR (HQSAR) is a 2D fragment-based method that does not require 3D structural alignment, a common challenge in QSAR studies. nih.govnih.gov An HQSAR study on 64 tryptamine derivatives successfully established correlation equations with high predictive value for their binding affinities at 5-HT1A and 5-HT2A receptors. nih.govnih.govresearchgate.netresearchgate.net This technique encodes structural fragments of each molecule into a molecular "hologram," allowing for rapid generation of predictive models. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), go a step further by analyzing the 3D steric and electrostatic fields surrounding a set of aligned molecules. nih.govacs.orgtandfonline.com These models can create detailed 3D contour maps that visualize which regions of a molecule are favorable or unfavorable for activity, providing intuitive guidance for structural modification. nih.gov A robust 3D-QSAR model was developed for a diverse set of 375 ligands of the 5-HT2A receptor, demonstrating excellent predictive capability and highlighting its utility for identifying new psychoactive substances. nih.gov

More recently, large-scale computational platforms like the Computational Analysis of Novel Drug Opportunities (CANDO) have been used to profile psychoactive compounds. nih.govbuffalo.edubuffalo.edunih.gov By simulating interactions between a compound and a vast library of protein structures, CANDO generates a unique "interaction signature." nih.govnih.gov This signature-based approach has been applied to a large set of psychoactive compounds, including this compound, to predict their pharmacological properties in a comprehensive, multi-target manner. nih.gov

| Computational Model | Principle | Application to Tryptamines |

|---|---|---|

| QSAR (General) | Correlates calculated molecular descriptors (e.g., electronic, steric) with biological activity. journaljpri.com | Used to rationalize binding affinities for various tryptamine derivatives at serotonin receptors. journaljpri.com |

| Holographic QSAR (HQSAR) | Uses 2D molecular fragments encoded into a hologram to predict activity, avoiding 3D alignment issues. nih.govnih.gov | Successfully modeled the binding of 64 tryptamines to 5-HT1A and 5-HT2A receptors. nih.govresearchgate.net |

| 3D-QSAR (e.g., CoMFA) | Analyzes 3D steric and electrostatic fields of aligned molecules to create predictive contour maps. nih.govacs.org | Applied to model butyrophenone (B1668137) and cathinone (B1664624) binding to the 5-HT2A receptor, providing insights applicable to other ligands. acs.orgmdpi.com |

| CANDO Platform | Generates a compound-proteome interaction signature to predict therapeutic opportunities and properties in a multi-target system. nih.govnih.gov | Used to profile a library of 428 psychoactive compounds, including this compound. nih.gov |

Pharmacological Mechanisms of Action of N,n Dibutyltryptamine in Preclinical Models

Serotonergic Receptor Interactions (In Vitro and Animal Studies)

The primary pharmacological activity of many tryptamine (B22526) derivatives is mediated through their interaction with the serotonergic system. Preclinical research has begun to characterize the binding affinity and functional activity of N,N-Dibutyltryptamine at various serotonin (B10506) (5-Hydroxytryptamine, 5-HT) receptor subtypes.

Affinity and Efficacy at 5-Hydroxytryptamine (5-HT) Receptor Subtypes

Data regarding the specific binding affinity and efficacy of this compound at 5-HT1 receptor subtypes, including the 5-HT1A receptor, is limited in the currently available scientific literature. Structure-activity relationship studies of analogous N,N-dialkyltryptamines suggest that the nature of the N-alkyl substituents can influence affinity for this receptor subtype. For instance, related compounds such as N,N-dipropyltryptamine (DPT) have demonstrated moderate affinity for the human 5-HT1A receptor. However, without direct experimental data for DBT, its precise affinity and efficacy at 5-HT1 receptor subtypes remain to be elucidated.

The 5-HT2 receptor family, particularly the 5-HT2A subtype, is a key target for many psychoactive tryptamines. In a study investigating a series of novel synthetic tryptamine analogs, which included this compound, the compounds were found to induce head-twitch responses in mice. This behavioral assay is a well-established preclinical model indicative of 5-HT2A receptor activation. While this suggests that DBT likely acts as an agonist at the 5-HT2A receptor, specific in vitro binding affinity (K_i) and functional efficacy (EC_50, E_max) values for DBT at 5-HT2A and 5-HT2C receptors are not extensively reported in peer-reviewed publications. The potency of inducing the head-twitch response can provide an indirect measure of in vivo 5-HT2A receptor agonism, but does not offer the granular detail of in vitro assays.

Agonist and Antagonist Profiles at Serotonin Receptors

Based on the induction of the head-twitch response in mice, this compound is presumed to possess an agonist profile at the 5-HT2A receptor. The head-twitch response is a behavioral proxy for the hallucinogenic effects of substances in humans and is primarily mediated by 5-HT2A receptor agonism. However, a comprehensive characterization of its activity—whether it is a full or partial agonist—and its profile at other serotonin receptor subtypes has not been fully established. Furthermore, it is unknown if DBT exhibits any antagonist activity at specific serotonin receptors.

Modulation of 5-HT Receptor Gene Expression (e.g., 5-HT2A mRNA)

Research by Abiero and colleagues in 2019 demonstrated that four novel synthetic tryptamine analogs, including by implication compounds of a similar structural class to DBT, led to an increase in the expression of 5-HT2A receptor mRNA in the prefrontal cortex of mice. This upregulation of gene expression suggests that repeated or significant activation of this receptor by these compounds may lead to compensatory changes in the serotonergic system at the genetic level. This finding points towards a potential neuroplastic effect of DBT and related compounds mediated through the 5-HT2A receptor system.

Interactions with Other Neurotransmitter Systems (In Vitro and Animal Studies)

Currently, there is a significant lack of published preclinical data detailing the interactions of this compound with other neurotransmitter systems, such as the dopaminergic, noradrenergic, or glutamatergic systems. While many tryptamines exhibit a degree of promiscuity in their receptor binding profiles, the specific cross-reactivity of DBT with non-serotonergic receptors has not been systematically investigated or reported in the scientific literature. Therefore, its broader neuropharmacological profile beyond the serotonergic system remains an area for future research.

Histaminergic Receptor Interactions

The interaction between tryptamines and histaminergic receptors is an area of ongoing investigation. Histamine (B1213489) itself is known to modulate the activity of other receptor systems, including the N-methyl-D-aspartate (NMDA) receptor. nih.govbiorxiv.org Preclinical models have shown that histamine can potentiate NMDA receptor activation through an allosteric site distinct from the polyamine binding site. nih.gov While direct, specific binding data for this compound at histamine receptors is not extensively documented in preclinical literature, the structural similarities to other biogenic amines suggest potential interactions that could influence neuronal excitability. The blockade of the histamine H1 receptor, for instance, has been shown to significantly increase NMDA responses, indicating a constitutive inhibitory interaction between the H1 receptor and the NMDA receptor. biorxiv.org

Alpha-Adrenoceptor Interactions

The interaction of N,N-dialkyltryptamines with alpha-adrenoceptors is a component of their complex pharmacology, although it is often considered secondary to their effects on serotonergic and other systems. Research into various psychedelic compounds indicates that interactions with adrenergic receptors can contribute to their physiological effects. Specific binding affinities and functional assays in preclinical models are necessary to fully characterize the role of alpha-adrenoceptor interactions in the pharmacological profile of this compound and related compounds.

Monoamine Transporter Substrate Behavior

Preclinical studies have demonstrated that DMT and other N,N-dialkyltryptamines can act as substrates for monoamine transporters. researchgate.net This means they are transported into the neuron by these proteins, rather than simply blocking them. nih.govnih.gov This substrate activity applies to both the serotonin transporter (SERT) and the vesicular monoamine transporter (VMAT). researchgate.net By being transported into the neuron, these tryptamines can accumulate to levels sufficient for activity at intracellular targets like sigma-1 receptors and can also act as releasable transmitters. researchgate.net

The interaction is characterized by an inhibition of the uptake of endogenous monoamines like serotonin. However, these tryptamines are typically poor inhibitors of radioligand binding to the transporter's inhibitor binding site, leading to high binding-to-uptake ratios. researchgate.net This discrepancy supports the hypothesis that they function as substrates, utilizing a different binding site than typical uptake blockers. researchgate.net

| Compound | SERT Ki (μM) | VMAT2 Ki (μM) |

|---|---|---|

| DMT | 4.00 ± 0.70 | 93 ± 6.8 |

| MIPT | 8.88 ± 4.7 | 20 ± 4.3 |

| DPT | 0.594 ± 0.12 | 19 ± 2.3 |

| DIPT | 2.32 ± 0.46 | 19 ± 3.1 |

Sigma-1 Receptor Agonism

N,N-Dimethyltryptamine is an endogenous ligand for the sigma-1 receptor, a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. nih.govplos.orgnih.gov Preclinical studies have established that DMT binds to sigma-1 receptors and functions as an agonist. nih.gov This interaction is not limited to DMT; its analogue 5-MeO-DMT also demonstrates activity at this receptor. plos.org

Activation of the sigma-1 receptor by DMT has been shown to modulate ion channels and to confer protection against cellular stress, such as that induced by hypoxia. nih.govfrontiersin.org In preclinical models, the behavioral effects of DMT, such as induced hypermobility, were absent in sigma-1 receptor knockout mice, confirming that this receptor mediates at least some of DMT's physiological effects. nih.govnih.gov Furthermore, sigma-1 receptor activation by DMT has been linked to the modulation of immune responses, suggesting a role in regulating inflammation. plos.orgresearchgate.net

Enzymatic Biotransformation and Metabolism (Preclinical Studies)

Role of Cytochrome P450 (CYP) Isoenzymes in Tryptamine Metabolism

The metabolism of tryptamines is a critical factor in their pharmacokinetics. While monoamine oxidase (MAO) is a primary enzyme in the breakdown of many tryptamines, the cytochrome P450 (CYP) system also plays a significant role. nih.gov Preclinical in vitro studies using human liver microsomes and recombinant CYP enzymes have investigated the metabolic pathways of various tryptamines.

For DMT, studies have shown that it is rapidly metabolized by the CYP2D6 isoenzyme, leading to the formation of various oxygenated metabolites. nih.gov Other tryptamine derivatives show a broader pattern of CYP inhibition. For instance, various tryptamine-derived new psychoactive substances have been shown to inhibit multiple CYP isoenzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2E1, and CYP3A. nih.govcore.ac.ukresearchgate.net Notably, in one study, all tested tryptamine derivatives except for DMT inhibited CYP2D6 activity. nih.govcore.ac.ukresearchgate.net This suggests that the specific structure of the tryptamine, including the nature of the N-alkyl substituents, dictates its interaction with CYP enzymes.

| CYP Isoenzyme | Observed Inhibition by Tryptamine Derivatives |

|---|---|

| CYP1A2 | Inhibited by some tryptamines, comparable to fluvoxamine. |

| CYP2A6 | Inhibited by some alpha-methyl-tryptamines. |

| CYP2B6 | Weakly inhibited by numerous tryptamines. |

| CYP2C8 | Inhibited by a subset of tested tryptamines. |

| CYP2C9 | Inhibited by some tryptamines, comparable to fluconazole. |

| CYP2C19 | Inhibited by some tryptamines, comparable to chloramphenicol. |

| CYP2D6 | Inhibited by all tested tryptamines with the exception of DMT. |

| CYP2E1 | Inhibited by numerous tryptamines. |

| CYP3A | Inhibited by numerous tryptamines. |

Influence of Monoamine Oxidase (MAO) on Degradation

The metabolic fate of this compound (DBT) in preclinical models, specifically concerning its degradation by monoamine oxidase (MAO), has not been extensively documented in publicly available scientific literature. However, the metabolism of its close structural analog, N,N-dimethyltryptamine (DMT), has been thoroughly investigated, providing a valuable framework for understanding the likely metabolic pathways of DBT. frontiersin.org

Monoamine oxidase is a family of enzymes responsible for the oxidative deamination of various endogenous and exogenous amines. rsc.org There are two main isoforms of MAO: MAO-A and MAO-B. rsc.org Preclinical studies have unequivocally demonstrated that DMT is primarily metabolized by MAO-A. frontiersin.orgnih.gov In vitro experiments using human liver mitochondrial fractions have shown that the clearance of DMT is significantly inhibited by MAO-A inhibitors, but not by MAO-B inhibitors. nih.gov This indicates a high substrate specificity of MAO-A for N,N-dialkylated tryptamines like DMT.

The enzymatic action of MAO-A on DMT results in the formation of indole-3-acetic acid (IAA) as the major metabolite. frontiersin.org This process of oxidative deamination effectively inactivates the parent compound. nih.gov Given the structural similarities between DMT and DBT, it is highly probable that DBT also serves as a substrate for MAO-A. The presence of the bulkier butyl groups in DBT compared to the methyl groups in DMT might influence the rate of metabolism, a factor that would require specific preclinical investigation to determine. The general metabolic pathway for N,N-dialkylated tryptamines by MAO is illustrated in the table below, using DMT as the primary example.

| Substrate | Enzyme | Primary Metabolite |

| N,N-Dimethyltryptamine (DMT) | Monoamine Oxidase A (MAO-A) | Indole-3-acetic acid (IAA) |

| Tryptamine | Monoamine Oxidase A (MAO-A) | Indole-3-acetic acid (IAA) |

| N-Methyltryptamine (NMT) | Monoamine Oxidase A (MAO-A) | Indole-3-acetic acid (IAA) |

This table illustrates the common metabolic pathway for tryptamines mediated by MAO-A, with DMT as a representative substrate. It is anticipated that this compound follows a similar degradation pathway.

It is important to note that while oxidative deamination by MAO-A is the principal route of metabolism for DMT, other minor pathways involving cytochrome P450 (CYP) enzymes, such as CYP2D6, have also been identified, leading to the formation of oxygenated metabolites. uantwerpen.be Whether DBT undergoes similar secondary metabolism remains to be elucidated through dedicated preclinical studies.

Indolethylamine-N-Methyltransferase (INMT) Pathway in Analogous Endogenous Tryptamines

The biosynthesis of endogenous N,N-dialkylated tryptamines is intrinsically linked to the activity of the enzyme Indolethylamine-N-methyltransferase (INMT). frontiersin.org This enzyme catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the nitrogen atom of an indolethylamine, such as tryptamine. frontiersin.org

The INMT pathway is a two-step process. In the first step, INMT methylates tryptamine to form N-methyltryptamine (NMT). Subsequently, INMT can catalyze a second methylation of NMT to yield N,N-dimethyltryptamine (DMT). frontiersin.org This enzymatic cascade is considered the primary route for the endogenous production of DMT in mammals.

The substrate specificity of INMT is not limited to tryptamine. It has been shown to act on a variety of structurally related indolethylamines. While direct evidence for the biosynthesis of this compound via a similar enzymatic pathway involving a hypothetical "indolethylamine-N-butyltransferase" is not established, the INMT pathway for DMT provides a fundamental model for how N,N-dialkylated tryptamines are endogenously synthesized. The process highlights the crucial role of a specific transferase enzyme in the creation of these compounds from a common precursor.

The following table outlines the key components of the INMT pathway for the synthesis of DMT.

| Precursor | Enzyme | Product(s) |

| Tryptamine | Indolethylamine-N-methyltransferase (INMT) | N-Methyltryptamine (NMT), N,N-Dimethyltryptamine (DMT) |

| N-Methyltryptamine (NMT) | Indolethylamine-N-methyltransferase (INMT) | N,N-Dimethyltryptamine (DMT) |

This table details the sequential methylation of tryptamine by INMT to produce DMT, a well-established biosynthetic pathway for endogenous N,N-dialkylated tryptamines.

Further research into the enzymatic processes capable of transferring butyl groups to tryptamine would be necessary to determine if an analogous pathway exists for the formation of this compound in biological systems.

Preclinical Behavioral Phenotypes and Neurobiological Correlates of N,n Dibutyltryptamine Activity

Head-Twitch Response (HTR) in Rodent Models

The head-twitch response (HTR) is a rapid, side-to-side head movement observed in rodents. wikipedia.org It is a well-established behavioral model used in research to assess the potential hallucinogenic properties of substances. nih.govresearchgate.net

The HTR is considered a reliable behavioral proxy for hallucinogenic effects in humans because it is consistently induced by classic psychedelic compounds. wikipedia.org Tryptamine (B22526) hallucinogens are known to elicit head twitches in rodents. nih.govresearchgate.net Studies have demonstrated that acute and repeated administration of N,N-Dibutyltryptamine elicits the HTR in mice. nih.govresearchgate.net Furthermore, a drug challenge after a period of abstinence has been shown to produce an even greater number of head twitches compared to initial acute and repeated treatments, suggesting a potential for sensitization. nih.govresearchgate.net

A study investigating four novel synthetic tryptamine analogs, including DBT hydrochloride, observed the number of head-twitch responses in mice. The results of acute and repeated treatment, as well as a drug challenge after a 7-day abstinence period, are summarized below.

| Compound | Acute Treatment (Number of HTRs) | Repeated Treatment (Day 7) (Number of HTRs) | Drug Challenge (Day 14) (Number of HTRs) |

|---|---|---|---|

| Vehicle | ~1 | ~1 | ~1 |

| DBT HCl (3 mg/kg) | ~12 | ~15 | ~20 |

| PYT HCl (3 mg/kg) | ~10 | ~13 | ~18 |

| PIT HCl (3 mg/kg) | ~8 | ~11 | ~16 |

| 2-MT HCl (3 mg/kg) | ~14 | ~17 | ~22 |

The hallucinogenic effects of tryptamines are largely attributed to their interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor. nih.govbiomolther.org The HTR induced by psychedelic compounds is primarily mediated by the activation of 5-HT2A receptors. wisc.edu Research has confirmed that the HTR induced by this compound is blocked by ketanserin, a 5-HT2A receptor antagonist. nih.govresearchgate.net This finding strongly indicates that the hallucinogen-like behavioral effects of DBT are mediated through the stimulation of 5-HT2A receptors. nih.govresearchgate.net Furthermore, studies have shown that both acute treatment and a drug challenge with DBT can increase the mRNA levels of 5-HT2A receptors in the prefrontal cortex of mice. nih.gov

Locomotor Activity Assessments in Animal Models

The effects of this compound on spontaneous locomotor activity have been evaluated using the open field test (OFT) in mice. nih.govresearchgate.net In one study, the administration of DBT hydrochloride at doses of 1, 3, and 10 mg/kg did not produce significant changes in the distance moved by the mice compared to a vehicle control group. biomolther.org This suggests that at these doses, DBT does not have a pronounced stimulant or depressant effect on general locomotor activity. biomolther.org

| Treatment Group | Distance Moved (cm) |

|---|---|

| Vehicle | ~3500 |

| DBT HCl (1 mg/kg) | ~3400 |

| DBT HCl (3 mg/kg) | ~3300 |

| DBT HCl (10 mg/kg) | ~3200 |

Comparative Behavioral Pharmacology with Other Tryptamine Analogs

The behavioral profile of this compound has been compared with other novel synthetic tryptamine analogs, such as Pyrrolidino tryptamine hydrochloride (PYT HCl), Piperidino tryptamine hydrochloride (PIT HCl), and 2-Methyl tryptamine hydrochloride (2-MT HCl). nih.govresearchgate.net While all of these compounds induced the head-twitch response, their effects on locomotor activity varied. nih.govresearchgate.net Unlike DBT and 2-MT HCl, both PYT HCl and PIT HCl were found to reduce locomotor activity in mice. nih.govresearchgate.net This highlights the structural nuances among tryptamine analogs that can lead to differential effects on general activity levels, even when they share the common property of inducing the HTR.

Future Directions in N,n Dibutyltryptamine Research

Development of Novel Research Compounds and Chemical Probes

The synthesis of novel tryptamine (B22526) analogs, including N,N-Dibutyltryptamine (DBT), is a fundamental aspect of ongoing research aimed at understanding the structure-activity relationships of psychoactive compounds. nih.govbiomolther.orgresearchgate.net In one study, DBT was synthesized as part of a series of four new tryptamine analogs to investigate their hallucinogenic properties and abuse potential. nih.govnih.govbiomolther.org This line of research expands the library of available compounds, allowing for a more nuanced exploration of how specific structural modifications—such as the two butyl groups on the terminal nitrogen of DBT—influence pharmacological activity. nih.govbiomolther.org

Beyond DBT itself, related molecules have been developed for research purposes. The chemist Alexander Shulgin synthesized derivatives such as 4-hydroxy-N,N-dibutyltryptamine (4-HO-DBT) and its isobutyl isomer, 4-HO-DIBT. wikipedia.org Another analog, 5-methoxy-N,N-dibutyltryptamine (5-MeO-DBT), has been identified in forensic samples and is now used as an analytical reference standard in laboratory settings. wikipedia.orgcaymanchem.com

Future efforts in this area are likely to focus on creating even more specific chemical probes. nih.gov The development of such probes can help to precisely identify which receptors are responsible for the therapeutic or psychoactive effects of tryptamines. nih.gov Computational approaches, such as the CANDO (Computational Analysis of Novel Drug Opportunities) platform, are also being utilized to screen and analyze tryptamines like DBT to predict their potential interactions and guide the development of new therapies for a variety of disorders. nih.gov

Table 1: Synthesized this compound Analogs for Research

| Compound Name | Abbreviation | Context of Development/Use | Reference(s) |

|---|---|---|---|

| This compound | DBT | Synthesized as a novel analog to study hallucinogenic effects and abuse potential. | nih.govbiomolther.orgresearchgate.net |

| 4-Hydroxy-N,N-dibutyltryptamine | 4-HO-DBT | Synthesized by Alexander Shulgin; later sold as a research chemical. | wikipedia.org |

| 5-Methoxy-N,N-dibutyltryptamine | 5-MeO-DBT | Identified in designer drug samples; used as a forensic analytical standard. | wikipedia.orgcaymanchem.com |

Advanced Neurobiological Investigations of Receptor Functional Selectivity and Signaling Pathways

Current research indicates that the behavioral effects of DBT are primarily mediated through its interaction with the serotonin (B10506) 5-HT2A receptor. nih.govresearchgate.netnih.gov Studies have demonstrated that DBT induces the head-twitch response (HTR) in mice, a behavior linked to 5-HT2A receptor activation, and this effect is blocked by the selective 5-HT2A antagonist, ketanserin. nih.govbiomolther.orgresearchgate.net This provides strong evidence for the compound's activity at this specific receptor subtype.

Further neurobiological investigations have shown that both acute administration of DBT and a drug challenge after a period of abstinence lead to increased levels of 5-HTR2a mRNA in the prefrontal cortex of mice. nih.govbiomolther.orgresearchgate.netnih.gov This finding suggests that DBT not only activates the receptor but also influences its genetic expression, a key aspect of its signaling pathway. While tryptamines are known to have affinities for a range of serotonin receptors, including 5-HT1A and 5-HT2C, the precise selectivity profile of DBT across these and other receptors remains an area for more detailed characterization. nih.govresearchgate.net

A critical future direction is the study of functional selectivity, also known as biased agonism. This phenomenon occurs when a ligand, upon binding to a receptor, preferentially activates certain intracellular signaling pathways over others. frontiersin.org For instance, some psychedelic compounds have been shown to be more potent in activating the phospholipase A2 pathway over the phospholipase C pathway, both of which are downstream of the 5-HT2A receptor. frontiersin.org Research on the closely related compound N,N-dipropyltryptamine (DPT) has also suggested that its behavioral effects may be modulated by a complex interplay between 5-HT2A and 5-HT1A receptors. nih.govwisc.edu Investigating whether DBT exhibits biased agonism at the 5-HT2A receptor and how it interacts with other receptors like 5-HT1A could explain the nuances of its pharmacological profile and guide the design of new compounds with more specific therapeutic effects. wisc.edu

Table 2: Receptor Interaction Profile of this compound

| Receptor Target | Observed Effect | Method of Investigation | Reference(s) |

|---|---|---|---|

| 5-HT2A | Agonist activity | Head-Twitch Response (HTR) induction in mice. | nih.govresearchgate.net |

| 5-HT2A | Antagonism of effect | HTR blocked by the 5-HT2A antagonist ketanserin. | nih.govbiomolther.orgresearchgate.net |

| 5-HT2A | Gene expression | Increased 5-HTR2a mRNA levels in the prefrontal cortex. | nih.govnih.gov |

| 5-HT1A / 5-HT2C | Potential affinity | General tryptamine class affinity. | nih.govbiomolther.org |

Comprehensive Characterization of this compound Metabolites in Preclinical Systems

The same study compared the rate of 6-hydroxylation across several tryptamine homologs and found that N,N-diethyltryptamine (DET) was the best substrate for this metabolic pathway under the tested conditions, with higher and lower homologs like DBT showing less activity. psu.edu These findings were significant as they suggested that metabolites could have their own distinct pharmacological profiles; for example, the 6-hydroxy metabolites were observed to produce different behavioral effects (hyperactivity) than the parent N,N-dialkyltryptamine compounds (decreased motor activity). psu.edu

Table 3: Identified Metabolites of this compound in a Preclinical (Rat Liver Microsome) System

| Metabolite | Metabolic Pathway | Method of Identification | Reference(s) |

|---|---|---|---|

| Monobutyltryptamine | N-dealkylation | Paper Chromatography | psu.edu |

| 6-hydroxy-N,N-dibutyltryptamine (6-HDBT) | 6-hydroxylation | Paper Chromatography | psu.edu |

Elucidating the Broader Context of this compound within Endogenous Tryptamine Systems

While this compound is a synthetic compound, its structure is analogous to endogenous tryptamines like N,N-dimethyltryptamine (DMT), which are naturally synthesized in the human body. nih.govfrontiersin.org The endogenous synthesis of DMT occurs from the essential amino acid tryptophan, which is converted to tryptamine and then methylated by the enzyme indolethylamine-N-methyltransferase (INMT). frontiersin.orgnih.gov By studying synthetic analogs like DBT, researchers can probe the function and significance of these natural tryptamine systems.

The physiological relevance of endogenous tryptamines is an area of active investigation, with potential roles in neurotransmission, immune function, and cellular protection. nih.govmdpi.com For example, endogenous tryptamines and the INMT enzyme are being explored for their involvement in signaling through the sigma-1 receptor (SIGMAR1), which is implicated in pro-survival pathways and may play a role in fibrogenic diseases. mdpi.com Furthermore, endogenous tryptamines interact with key components of the serotonergic system, including the serotonin transporter (SERT) and the vesicle monoamine transporter (VMAT). maps.org

Future research using DBT can help elucidate these broader roles. By examining how DBT interacts with the targets of endogenous tryptamines—such as INMT, SIGMAR1, and various transporters—scientists can better understand the function of this internal neurochemical system. Using DBT as a research tool can help map the complex network of interactions that govern tryptamine signaling and clarify the physiological purpose of the body's own tryptamine production. mdpi.com

Applications in Basic Neuroscience for Understanding Receptor-Mediated Behaviors

This compound serves as a valuable tool in basic neuroscience for dissecting the relationship between specific receptors and complex behaviors. nih.gov A primary application is the use of the head-twitch response (HTR) in rodents, which is considered a reliable behavioral proxy for 5-HT2A receptor-mediated hallucinogenic effects in humans. nih.govwisc.edu Research has conclusively shown that DBT induces the HTR in mice, and that this behavior is prevented by pretreatment with the 5-HT2A antagonist ketanserin. nih.govbiomolther.orgresearchgate.net This provides a direct link between the activation of a specific receptor (5-HT2A) by DBT and the elicitation of a quantifiable behavior.

Beyond the HTR, DBT has been used to investigate other complex behaviors. To assess its potential for abuse, DBT was evaluated in conditioned place preference (CPP) and self-administration (SA) paradigms. nih.govnih.gov The compound did not induce a preference for the drug-paired environment in the CPP test, nor did it initiate self-administration in rats, suggesting that it has a low potential for abuse and reinforcement. nih.govbiomolther.orgresearchgate.netnih.gov These findings are critical for differentiating the neural pathways that mediate hallucinogenic effects from those that mediate reward and addiction.

Future applications in basic neuroscience could involve using DBT to explore more subtle receptor-mediated behaviors related to cognition, mood, and sensory processing. By combining behavioral experiments with advanced techniques like in vivo neuroimaging or electrophysiology, researchers can map the specific neural circuits that are modulated by DBT's activity at the 5-HT2A receptor and other potential targets, providing a deeper understanding of how receptor activation translates into complex behavioral outcomes.

Table 4: Summary of this compound in Behavioral Neuroscience Models

| Behavioral Assay | Purpose | Finding for DBT | Implication | Reference(s) |

|---|---|---|---|---|

| Head-Twitch Response (HTR) | Assess 5-HT2A-mediated hallucinogenic potential. | Induces HTR in mice. | Suggests hallucinogenic effects via 5-HT2A stimulation. | nih.govbiomolther.orgresearchgate.net |

| Conditioned Place Preference (CPP) | Evaluate rewarding effects/abuse potential. | Did not induce CPP in mice. | Suggests low rewarding properties. | nih.govresearchgate.netnih.gov |

| Self-Administration (SA) | Assess reinforcing properties/abuse potential. | Did not initiate SA in rats. | Suggests low reinforcing properties and abuse potential. | nih.govresearchgate.netnih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.